molecular formula C19H19N3O2S B11017077 N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11017077
M. Wt: 353.4 g/mol
InChI Key: OQQNRPGYOGMRCA-UHFFFAOYSA-N
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Description

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound featuring a unique combination of a thiazole ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Construction of the Isoquinoline Moiety: The isoquinoline structure can be formed via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde or ketone.

    Coupling of the Two Fragments: The final step involves coupling the thiazole and isoquinoline fragments through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon adjacent to the sulfur atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a ligand in coordination chemistry, particularly in the formation of metal complexes with potential catalytic properties.

Biology

Biologically, the compound may exhibit activity as an enzyme inhibitor or receptor modulator due to its unique structural features, making it a candidate for drug development.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities, given the bioactivity of related thiazole and isoquinoline derivatives .

Industry

Industrially, the compound might be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the isoquinoline moiety may engage in hydrogen bonding or hydrophobic interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-ylidene derivatives share structural similarities and may exhibit comparable biological activities.

    Isoquinoline Derivatives: Isoquinoline-3-carboxamide and isoquinoline-4-carboxamide are structurally related and can be used for comparison in terms of their chemical reactivity and biological effects.

Uniqueness

The uniqueness of N-[(2E)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide lies in its combined thiazole and isoquinoline structure, which may confer distinct electronic and steric properties, leading to unique biological activities and chemical reactivity.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

2-methyl-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-22-11-14(12-7-5-6-8-13(12)18(22)24)17(23)21-19-20-15-9-3-2-4-10-16(15)25-19/h5-8,11H,2-4,9-10H2,1H3,(H,20,21,23)

InChI Key

OQQNRPGYOGMRCA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC4=C(S3)CCCCC4

Origin of Product

United States

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